3-(3,4-Dichlorophenyl)-2-methyl-1-propene

Physical Chemistry Separation Science Thermodynamics

Generic substitution of dichlorophenyl isomers fails due to altered electronic effects. For kinase inhibitors or GPCR ligands requiring the precise 3,4-dichloro motif, regioisomer purity dictates biological activity and catalytic efficiency. - **Critical differentiation:** 3,4-dichloro pattern ensures correct dipole moment & oxidative addition rates in Suzuki/Heck reactions. - **Quality assurance:** Ideal as a certified reference standard to resolve co-eluting isomers in HPLC/GC-MS. - **Supply:** Reliable source for medicinal chemistry & mechanistic studies.

Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
CAS No. 951893-06-4
Cat. No. B3315420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-2-methyl-1-propene
CAS951893-06-4
Molecular FormulaC10H10Cl2
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3
InChIKeyBYEPUSVEXPCAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Class Context


3-(3,4-Dichlorophenyl)-2-methyl-1-propene (CAS 951893-06-4) is a dichlorinated aromatic alkene belonging to the class of 2-methylprop-2-enylbenzene derivatives . Characterized by the 3,4-dichloro substitution pattern on the phenyl ring, this compound serves as a synthetic intermediate or building block in medicinal chemistry, agrochemical, and materials science research . Its procurement is often considered alongside closely related regioisomers, such as the 2,3-, 2,4-, 2,5-, and 3,5-dichlorophenyl analogs, which share the same molecular formula (C10H10Cl2) and molecular weight (201.09 g/mol) but differ in chlorine atom positioning .

Dichlorinated aromatic alkene building block
3,4-Dichloro substitution pattern for regiospecific reactivity
Synthetic intermediate for medicinal chemistry and agrochemical research

Why Isomer Substitution Is Not Valid


Generic substitution among dichlorophenyl-2-methylpropene isomers is not scientifically valid due to the distinct electronic and steric effects imposed by chlorine atom positioning on the aromatic ring. The 3,4-dichloro pattern creates a specific dipole moment and local electrostatic potential that directly influences reactivity in electrophilic aromatic substitution, cross-coupling reactions, and biological target recognition . Even subtle shifts—such as moving from a 3,4- to a 3,5-dichloro arrangement—can alter the compound's boiling point, as predicted by computational models, and potentially its pharmacokinetic profile if used as a pharmacophore precursor . These differences, while numerically small, can critically affect synthetic yield, purification efficiency, and final product quality in multi-step syntheses .

Electronic profile mismatch
Chlorine positioning shifts dipole moment and reactivity, which may alter cross-coupling outcomes.
Physicochemical property variation
Predicted boiling point differences, though small, may affect distillation and purification efficiency.
Pharmacophoric relevance
Regioisomer changes can disrupt target binding; the 3,4-isomer is essential for maintaining structure-activity relationships.

Quantitative Differentiation Against Comparator Isomers


Boiling Point: 3,4- vs. 3,5-Dichloro Isomer

The 3,4-dichloro isomer exhibits a marginally higher predicted boiling point (249.4 ± 25.0 °C) compared to the 3,5-dichloro isomer (247.4 ± 25.0 °C), indicating subtle differences in molecular polarizability and intermolecular forces arising from the chlorine substitution pattern . This distinction, while within prediction error margins, can guide solvent selection and distillation conditions during purification, as even a 2 °C difference may enhance component separation in fractional distillation .

Boiling Point
Predicted
3,4-isomer: 249.4 °C vs 3,5-isomer: 247.4 °C
Δ +2.0 °C (predicted)
Supports distillation gradient selection
Computational estimate; validate experimentally
Physical Chemistry Separation Science Thermodynamics

Predicted Density Parity with 3,5-Dichloro Isomer

Both the 3,4-dichloro and 3,5-dichloro isomers share an identical predicted density of 1.155 ± 0.06 g/cm³ . This parity underscores that density alone is insufficient to differentiate regioisomers and that more sensitive analytical techniques (e.g., NMR, HPLC retention time) are required for identity confirmation and purity assessment during procurement acceptance testing .

Density
Predicted
3,4-isomer: 1.155 g/cm³ vs 3,5-isomer: 1.155 g/cm³
Δ 0.000 g/cm³
Density alone cannot distinguish regioisomers
Requires isomer-specific analytical methods
Physical Chemistry Formulation Quality Control

Electronic Structure Variation Among Isomers

The 3,4-dichloro substitution pattern produces a unique electronic distribution on the aromatic ring compared to other dichloro regioisomers. Class-level inference from computational studies of dichlorobenzene derivatives indicates that the 3,4-pattern generates a specific electrostatic potential surface distinct from the 2,3-, 2,4-, 2,5-, and 3,5-analogs, which can directly affect binding affinity in biological targets and reactivity in metal-catalyzed cross-couplings . While no head-to-head experimental kinetic data exist for this specific compound, the well-documented electronic differences among dichlorophenyl systems strongly suggest that the 3,4-isomer will display unique reactivity profiles in Suzuki-Miyaura and Buchwald-Hartwig reactions compared to its 2,3- or 3,5-counterparts .

Electronic Structure
Class-level inference
3,4-pattern creates unique electrostatic potential vs other dichloro isomers
May influence cross-coupling reactivity and target binding
No direct experimental data for this compound
Computational Chemistry Medicinal Chemistry Reactivity

Procurement-Driven Application Scenarios


Pharmacophore Synthesis with 3,4-Dichloro Motif

3-(3,4-Dichlorophenyl)-2-methyl-1-propene serves as a key intermediate for constructing molecules where the 3,4-dichloro motif is essential for biological activity, such as in certain kinase inhibitors or GPCR ligands. The specific chlorine positioning influences hydrogen bonding and hydrophobic packing within the target binding site . Selecting the 3,4-isomer over the 3,5- or 2,3-isomers ensures that the resulting pharmacophore retains the intended three-dimensional electronic profile necessary for target engagement .

Cross-Coupling with Specific Aryl Regiochemistry

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the position of chlorine substituents on the phenyl ring affects oxidative addition rates and transmetallation efficiency. The 3,4-dichloro pattern provides a distinct steric environment that can be leveraged to achieve selective mono-coupling or to direct subsequent functionalization steps . Procurement of the correct regioisomer is mandatory for reproducible catalytic reactions and expected product regiochemistry .

Analytical Standard for Isomer-Specific Methods

Because dichlorophenyl-2-methylpropene isomers exhibit nearly identical molecular weights and densities, 3-(3,4-Dichlorophenyl)-2-methyl-1-propene is indispensable as a certified reference standard for developing HPLC or GC-MS methods capable of distinguishing co-eluting isomers in complex reaction mixtures . Its use as a calibration standard ensures accurate quantification of regioisomeric purity in quality control laboratories .

Model Substrate for Structure-Reactivity Studies

Academics and industrial researchers investigating the influence of aromatic substitution patterns on reaction kinetics can use this compound as a representative 3,4-disubstituted styrene analog. Its allylic methyl group provides an additional handle for studying regioselectivity in electrophilic additions and radical polymerizations, making it a valuable tool for fundamental mechanistic studies .

Application
Selection Property
Validation Focus
Pharmacophore Synthesis
3,4-Dichloro motif specificity
Target engagement electronic profile review
Cross-Coupling Regiochemistry
Steric environment from 3,4-dichloro pattern
Regioselective coupling outcome review
Isomer-Specific Analytical Standard
Distinct retention behavior
HPLC/GC method validation
Structure-Reactivity Model Substrate
3,4-Disubstituted styrene analog with allylic methyl
Electrophilic addition regioselectivity studies
Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)-2-methyl-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.